molecular formula C9H6F7N3O3 B1272207 1-Acetyl-3(5)-heptafluoropropyl-5(3)-methyl-4-nitropyrazole CAS No. 244033-12-3

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methyl-4-nitropyrazole

Cat. No.: B1272207
CAS No.: 244033-12-3
M. Wt: 337.15 g/mol
InChI Key: CAOXNZNEAYAANN-UHFFFAOYSA-N
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Description

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methyl-4-nitropyrazole is a synthetic compound with the molecular formula C9H6F7N3O3 and a molecular weight of 337.15 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-3(5)-heptafluoropropyl-5(3)-methyl-4-nitropyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Acetylation: The acetyl group is added through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Addition of the Heptafluoropropyl Group: The heptafluoropropyl group is introduced through nucleophilic substitution reactions using heptafluoropropyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methyl-4-nitropyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro group or the heptafluoropropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Heptafluoropropyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different substituents replacing the nitro or heptafluoropropyl groups.

Scientific Research Applications

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methyl-4-nitropyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Acetyl-3(5)-heptafluoropropyl-5(3)-methyl-4-nitropyrazole involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to elicit biological responses.

    Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-3(5)-heptafluoropropyl-5(3)-methyl-4-nitropyrazole: The parent compound.

    1-Acetyl-3-trifluoromethyl-5-methyl-4-nitropyrazole: Similar structure with a trifluoromethyl group instead of heptafluoropropyl.

    1-Acetyl-3-heptafluoropropyl-5-ethyl-4-nitropyrazole: Similar structure with an ethyl group instead of methyl.

Uniqueness

This compound is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring these specific characteristics.

Properties

IUPAC Name

1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-4-nitropyrazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F7N3O3/c1-3-5(19(21)22)6(17-18(3)4(2)20)7(10,11)8(12,13)9(14,15)16/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOXNZNEAYAANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C)C(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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